molecular formula C15H24N4O4 B6977105 tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate

Cat. No.: B6977105
M. Wt: 324.38 g/mol
InChI Key: PCDPDWLWZHNVMB-LLVKDONJSA-N
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Description

tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.

Properties

IUPAC Name

tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-6-4-11(19)12(20)17-8-10(9-17)18-7-5-16-13(18)21/h10-11H,4-9H2,1-3H3,(H,16,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPDWLWZHNVMB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N2CC(C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N2CC(C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the tert-butyl group and other functional groups through various organic reactions such as esterification, amidation, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification methods such as crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its azetidine ring structure is of particular interest due to its potential interactions with biological macromolecules.

Medicine

In medicine, compounds containing azetidine rings are often investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate include other azetidine derivatives and imidazolidinones. Examples include:

    Azetidine-2-carboxylic acid: A simple azetidine derivative with biological activity.

    Imidazolidin-2-one: A related compound with a similar ring structure.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its tert-butyl group and azetidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

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